molecular formula C21H23N5O4S B2853184 N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide CAS No. 1021218-17-6

N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide

Cat. No.: B2853184
CAS No.: 1021218-17-6
M. Wt: 441.51
InChI Key: NXOCBTJUKMWLQX-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a synthetic organic compound designed for research and development purposes. This molecule features a 1,3,4-thiadiazole core, a heterocyclic scaffold recognized for its diverse biological activities and utility in material science . The structure is further elaborated with methoxyphenyl and ethanediamide (oxalamide) substituents, which can influence its electronic properties, solubility, and molecular recognition capabilities. The nearly planar arrangement of rings common in such thiadiazole derivatives suggests potential for intermolecular stacking interactions, which can be exploited in the design of organic semiconductors or as a building block in supramolecular chemistry . In research settings, this compound is primarily of interest in medicinal chemistry for the investigation of new pharmacologically active agents. The 1,3,4-thiadiazole moiety is known to exhibit a broad spectrum of biological effects, including insecticidal and fungicidal activities, making it a valuable template for developing new agrochemicals or therapeutic leads . The specific substitution pattern on this core may be optimized to modulate its mechanism of action, potentially targeting various enzymes or cellular receptors. Researchers can utilize this compound as a key intermediate in organic synthesis or as a standard in analytical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-26(16-8-10-17(30-3)11-9-16)21-25-24-20(31-21)14-4-6-15(7-5-14)23-19(28)18(27)22-12-13-29-2/h4-11H,12-13H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOCBTJUKMWLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxyphenyl and Methoxyethyl Groups: These groups can be introduced through nucleophilic substitution reactions using suitable reagents.

    Formation of Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

One of the primary applications of this compound lies in its antimicrobial activity . The thiadiazole moiety present in the compound is known for its ability to exhibit antibacterial and antifungal properties. Research indicates that derivatives containing the 1,3,4-thiadiazole structure have shown promising results against various strains of bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound's structure suggests potential anticancer properties . Thiadiazole derivatives have been extensively studied for their cytotoxic effects against different cancer cell lines. The presence of the methoxyphenyl group enhances the compound's ability to inhibit cancer cell proliferation. Studies have shown that related compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Anticonvulsant Effects

Recent investigations into the anticonvulsant properties of thiadiazole derivatives indicate that compounds similar to N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide may exhibit significant anticonvulsant effects. These compounds have been tested in various models, showing potential for treating seizure disorders .

Pharmacological Studies and Mechanisms

Pharmacological studies suggest that the mechanism of action for this compound may involve multiple pathways. The interaction with specific biological targets such as enzymes and receptors contributes to its therapeutic effects. For example, the inhibition of certain enzymes involved in bacterial cell wall synthesis has been noted, which is crucial for its antimicrobial activity .

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Modifications to the thiadiazole ring or substituents on the phenyl groups can significantly alter biological activity. Research has indicated that electron-donating groups enhance activity against microbial strains .

Data Table: Summary of Applications

ApplicationDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
AnticonvulsantExhibits significant anticonvulsant effects in animal models
Pharmacological MechanismInhibits enzymes involved in microbial resistance
Structure Activity RelationshipModifications can enhance biological activity

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Structure and Substituents

1,3,4-Thiadiazole Derivatives
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ():

    • Core : 1,3,4-thiadiazole.
    • Substituents : 4-Chlorobenzylidene (imine linker) and 4-methylphenyl at position 5.
    • Bioactivity : Insecticidal and fungicidal activities due to electron-withdrawing chloro and methyl groups .
    • Spectral Data : IR shows C=S stretch at 1247–1255 cm⁻¹ and NH bands at 3278–3414 cm⁻¹ .
  • 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine ():

    • Core : 1,3,4-thiadiazole.
    • Substituents : Fluorobenzylidene and methoxybenzylidene groups.
    • Bioactivity : Enhanced antifungal activity attributed to fluorine’s electronegativity and methoxy’s electron-donating effects .
  • Target Compound: Distinct Features: Replaces imine linkers with an ethanediamide bridge, introducing hydrogen-bonding capacity. The 4-methoxyphenyl-methylamino group may improve metabolic stability compared to halogenated analogs.
Ethanediamide Derivatives
  • N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ():
    • Core : Ethanediamide.
    • Substituents : Piperazinyl and 4-methylbenzoyl groups.
    • Properties : The piperazine ring enhances solubility, while the benzoyl group may influence receptor binding .

Physicochemical Properties

  • Solubility : Ethanediamide and 2-methoxyethyl groups may improve aqueous solubility relative to imine-linked thiadiazoles.

Research Findings and Implications

  • Bioactivity Optimization : The target compound’s ethanediamide linker could balance rigidity and flexibility, improving target binding compared to rigid imine analogs.
  • Structure-Activity Relationship (SAR) :
    • Electron-donating groups (e.g., methoxy) enhance stability but may reduce electrophilic reactivity.
    • Ethanediamide bridges offer synthetic versatility for modular drug design.

Biological Activity

N-(2-methoxyethyl)-N'-(4-{5-[(4-methoxyphenyl)(methyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the relevant literature on its biological activity, including structure-activity relationships (SAR), case studies, and experimental findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiadiazole ring, which is known for its diverse biological properties. The presence of methoxy and phenyl groups contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 15.6 µg/ml for some derivatives .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMIC (µg/ml)
Compound AE. coli15.6
Compound BS. aureus12.5
Compound CPseudomonas aeruginosa>300

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. For instance, derivatives containing electron-withdrawing groups at specific positions on the thiadiazole ring showed enhanced cytotoxicity against human cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer). The presence of methoxy groups was noted to increase the overall potency of these compounds .

Case Study: Cytotoxicity Assessment
In a notable study, a series of thiadiazole derivatives were assessed for their cytotoxic effects using the MTT assay. The results indicated that certain derivatives exhibited significant growth inhibition in cancer cells with IC50 values ranging from -5.31 to -6.49 log units against various cancer types .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (log units)
Compound DA549-6.49
Compound EPC3-5.48
Compound FHCC-2998-5.31

Structure-Activity Relationship (SAR)

The SAR analysis reveals that substituents on the thiadiazole ring significantly influence both antimicrobial and anticancer activities. Electron-donating groups at the para position enhance anticancer properties, while electron-withdrawing groups improve antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step reactions with critical optimization parameters:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred to enhance reaction yields .
  • Catalysts/Coupling agents : Use of N,N'-dicyclohexylcarbodiimide (DCC) for amide bond formation improves efficiency .
  • Temperature control : Reactions often require mild heating (40–60°C) to avoid decomposition of sensitive intermediates .
  • Inert atmosphere : Nitrogen or argon is essential to prevent oxidation of thiadiazole or thiophene moieties .

Example Protocol :

StepReagents/ConditionsPurpose
14-Methoxyphenylmethylamine + 1,3,4-thiadiazole-2-carboxylic acid, DCC/DMFAmide coupling
2Methoxyethylamine, DCM, RTSecondary amide formation
3Purification via column chromatography (silica gel, ethyl acetate/hexane)Isolation of high-purity product

Q. How is the compound’s structure confirmed post-synthesis?

  • NMR spectroscopy : ¹H and ¹³C NMR identify methoxy, aromatic, and amide protons (e.g., δ 3.8 ppm for OCH₃, δ 7.2–8.1 ppm for aryl groups) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 528.2) .
  • X-ray crystallography : Resolves bond angles and spatial arrangement of thiadiazole and methoxyphenyl groups .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH cofactors .
  • Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ determination) .
  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Dose-response validation : Replicate assays with stricter controls (e.g., serum-free media to avoid protein binding interference) .
  • Off-target profiling : Screen against related receptors/enzymes (e.g., kinase panels) to identify selectivity .
  • Structural analogs comparison :
CompoundSubstituent ModificationsBioactivity Trend
Parent compoundThiadiazole + methoxyethylamideModerate kinase inhibition
Analog AChlorine at phenyl ringEnhanced cytotoxicity (IC₅₀ = 2.1 μM)
Analog BThiophene instead of thiadiazoleReduced selectivity

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values (e.g., methoxy groups enhance solubility but reduce affinity) .

Q. How do pH and temperature affect compound stability in biological assays?

  • pH stability : Monitor degradation via HPLC at pH 2–9; optimal stability at pH 7.4 (phosphate buffer) .
  • Thermal degradation : TGA/DSC shows decomposition >150°C, but aqueous solutions degrade at 37°C over 72 hours .
  • Mitigation strategy : Lyophilize for long-term storage or use cryoprotectants (e.g., trehalose) .

Q. What methods validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm target binding by measuring protein melting shifts .
  • Pull-down assays : Biotinylated probes + streptavidin beads isolate compound-protein complexes .
  • Knockdown/rescue experiments : siRNA-mediated target silencing to assess dependency of bioactivity .

Data Contradiction and Optimization

Q. How to address inconsistencies in solubility data across solvents?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion (e.g., 85% encapsulation efficiency) .

Q. Why do SAR studies show conflicting trends for methoxy substituents?

  • Steric vs. electronic effects : Methoxy groups increase solubility but may sterically hinder target binding .
  • Positional isomerism : Para-methoxy enhances activity compared to ortho-substituted analogs .

Q. What analytical techniques resolve impurities in scaled-up synthesis?

  • HPLC-MS : Quantify byproducts (e.g., de-methylated intermediates) .
  • Preparative SFC : Chiral separation for enantiomeric purity (>99% ee) .

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